molecular formula C15H13NO4 B6397230 2-(2,5-Dimethylphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261980-23-7

2-(2,5-Dimethylphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6397230
CAS RN: 1261980-23-7
M. Wt: 271.27 g/mol
InChI Key: BSTVTRSWMRHHNT-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-4-nitrobenzoic acid (95%) is an organic compound with a wide range of applications in the scientific research field. It is a derivative of benzoic acid, an aromatic carboxylic acid, and is used for a variety of purposes including as a reagent, a catalyst, and a biochemical. This compound is known for its stability and high solubility, making it an ideal choice for laboratory experiments. In

Scientific Research Applications

2-(2,5-Dimethylphenyl)-4-nitrobenzoic acid (95%) has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals and other compounds, and as a biochemical in the study of enzymes and other biological molecules. It is also used in the synthesis of nitroaromatic compounds and in the preparation of dyes, pigments, and other materials.

Mechanism of Action

2-(2,5-Dimethylphenyl)-4-nitrobenzoic acid (95%) acts as an inhibitor of enzymes and other biological molecules. It binds to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction. This inhibition can be reversible or irreversible depending on the concentration of the compound and the type of enzyme.
Biochemical and Physiological Effects
2-(2,5-Dimethylphenyl)-4-nitrobenzoic acid (95%) has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, fatty acids, and other lipids, as well as enzymes involved in the metabolism of carbohydrates and proteins. In addition, it has been shown to inhibit the growth of certain types of bacteria and fungi.

Advantages and Limitations for Lab Experiments

2-(2,5-Dimethylphenyl)-4-nitrobenzoic acid (95%) has several advantages for laboratory experiments. It is a highly stable compound with a wide range of applications in organic synthesis, as a catalyst and as a biochemical. Its high solubility makes it easy to work with and it is relatively inexpensive. However, it is important to note that this compound is toxic and should be handled with care.

Future Directions

There are several potential future directions for the use of 2-(2,5-Dimethylphenyl)-4-nitrobenzoic acid (95%). One potential direction is to explore its potential as an inhibitor of enzymes involved in the synthesis of pharmaceuticals and other compounds. Another potential direction is to explore its potential as an inhibitor of bacterial and fungal growth. In addition, further research could be conducted to explore its potential as an inhibitor of enzymes involved in the metabolism of carbohydrates and proteins. Finally, further research could be conducted to explore its potential as a catalyst in the synthesis of dyes, pigments, and other materials.

Synthesis Methods

2-(2,5-Dimethylphenyl)-4-nitrobenzoic acid (95%) can be synthesized by nitration of 2,5-dimethylbenzoic acid with a mixture of nitric and sulfuric acids. The nitro group is then reduced to the corresponding amine using a reducing agent such as tin and hydrochloric acid. The amine is then converted to the acid by reaction with an acid such as hydrochloric acid or sulfuric acid. The resulting product is then purified and recrystallized to obtain a pure product.

properties

IUPAC Name

2-(2,5-dimethylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-9-3-4-10(2)13(7-9)14-8-11(16(19)20)5-6-12(14)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTVTRSWMRHHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688968
Record name 2',5'-Dimethyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261980-23-7
Record name 2',5'-Dimethyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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